(2-Carboxyethyl)triphenylphosphonium bromide

概要

説明

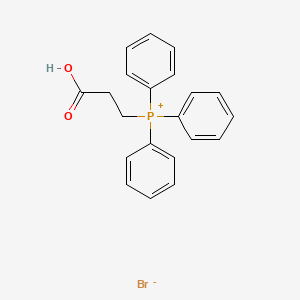

“(2-Carboxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C21H20BrO2P . It is a solid substance that appears as a white to light yellow powder or crystal .

Synthesis Analysis

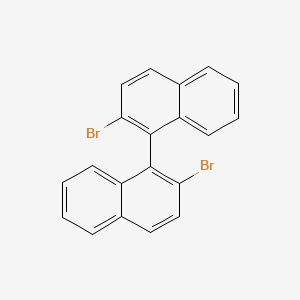

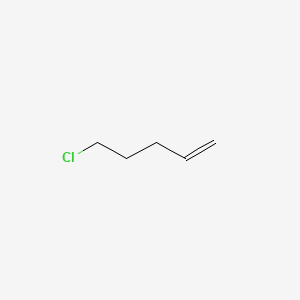

The synthesis of “(2-Carboxyethyl)triphenylphosphonium bromide” involves the use of a high-pressure stainless-steel autoclave charged with epoxide and an appropriate amount of biphenyl .Molecular Structure Analysis

The molecular structure of “(2-Carboxyethyl)triphenylphosphonium bromide” is represented by the SMILES notation [Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis

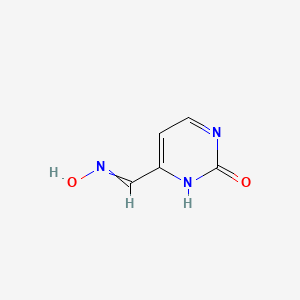

“(2-Carboxyethyl)triphenylphosphonium bromide” has been used in the synthesis of cyclic carbonate from epoxides and carbon dioxide . It has also been used in the preparation of mitochondriotropic liposomes .Physical And Chemical Properties Analysis

“(2-Carboxyethyl)triphenylphosphonium bromide” is a solid substance at 20 degrees Celsius . It has a molecular weight of 415.27 .科学的研究の応用

C-C Bond Formation (Olefination)

(2-Carboxyethyl)triphenylphosphonium bromide: serves as a valuable reagent for C-C bond formation reactions. Specifically, it is employed in olefination reactions, where it facilitates the coupling of carbonyl compounds (such as aldehydes or ketones) with phosphonium ylides. The Wittig reaction, a classic example of olefination, converts carbonyl compounds into alkenes using phosphonium ylides. Researchers utilize this reaction to synthesize complex organic molecules and natural products .

Carbon Dioxide Fixation Catalyst

This phosphonium salt also finds application as a catalyst in carbon dioxide (CO2) fixation reactions. CO2 fixation is crucial for sustainable chemistry and environmental remediation. By promoting the conversion of CO2 into valuable organic compounds, (2-Carboxyethyl)triphenylphosphonium bromide contributes to efforts aimed at reducing greenhouse gas emissions and utilizing CO2 as a feedstock .

Cell Culture and Transfection

Researchers working in cell biology and molecular biology employ (2-Carboxyethyl)triphenylphosphonium bromide in cell culture experiments. It enhances transfection efficiency by facilitating the delivery of nucleic acids (such as plasmid DNA or siRNA) into cells. The compound’s positive charge helps overcome cellular barriers, allowing efficient gene expression studies and functional assays .

Flow Cytometry Applications

Flow cytometry, a powerful technique for analyzing and sorting cells, benefits from the use of (2-Carboxyethyl)triphenylphosphonium bromide. Researchers label cells with fluorescent probes containing this compound, enabling precise detection and quantification of specific cell populations. Its stability and compatibility with various fluorophores make it a valuable tool in immunophenotyping, apoptosis studies, and cell cycle analysis .

Cancer Research

In cancer research, (2-Carboxyethyl)triphenylphosphonium bromide plays a role in developing targeted therapies. By conjugating it with anticancer drugs or imaging agents, scientists create multifunctional compounds. These conjugates selectively accumulate in tumor cells due to their positive charge and mitochondrial targeting properties. Consequently, they enhance drug delivery, imaging, and photodynamic therapy for cancer treatment .

Chromatography Applications

The compound’s lipophilic nature and positive charge make it suitable for use in liquid chromatography. Scientists utilize it as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). By forming ion pairs with analytes, it improves retention and separation, especially for polar or charged compounds. This application aids in pharmaceutical analysis, environmental monitoring, and metabolomics studies .

作用機序

Target of Action

It is commonly used in organic synthesis reactions, suggesting that its targets could be a variety of organic compounds .

Mode of Action

(2-Carboxyethyl)triphenylphosphonium bromide is often used in phosphorus-based reactions in organic synthesis . It can participate in Staudinger reactions, phosphorylation reactions, and Wittig reactions . The compound interacts with its targets by acting as a phosphorus source in these reactions .

Result of Action

The molecular and cellular effects of (2-Carboxyethyl)triphenylphosphonium bromide’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .

Action Environment

(2-Carboxyethyl)triphenylphosphonium bromide is a crystalline solid that is white to slightly yellow in color . It is insoluble in water but can dissolve in organic solvents such as chloroform, ethanol, and ether . These properties suggest that its action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of organic solvents .

Safety and Hazards

“(2-Carboxyethyl)triphenylphosphonium bromide” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

特性

IUPAC Name |

2-carboxyethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19O2P.BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKRDNIULHRLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51114-94-4 | |

| Record name | Phosphonium, (2-carboxyethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51114-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 51114-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)